

Introduction: A Versatile Halogenated Aromatic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloro-2-methylanisole**

Cat. No.: **B1362451**

[Get Quote](#)

5-Chloro-2-methylanisole, also known by its IUPAC name 4-chloro-2-methoxy-1-methylbenzene, is a substituted aromatic ether that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a versatile platform for further functionalization. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its properties, synthesis, reactivity, analysis, and handling, providing the technical insights necessary for its effective application in research and development. The strategic placement of its functional groups makes it a valuable precursor in the production of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][2]}

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **5-Chloro-2-methylanisole** is the first step in its successful application. It is a clear, colorless to pale yellow liquid at room temperature.^{[1][3]} The combination of a halogen, an alkyl, and an alkoxy group imparts moderate lipophilicity, rendering it soluble in common organic solvents but poorly soluble in water.^[1]

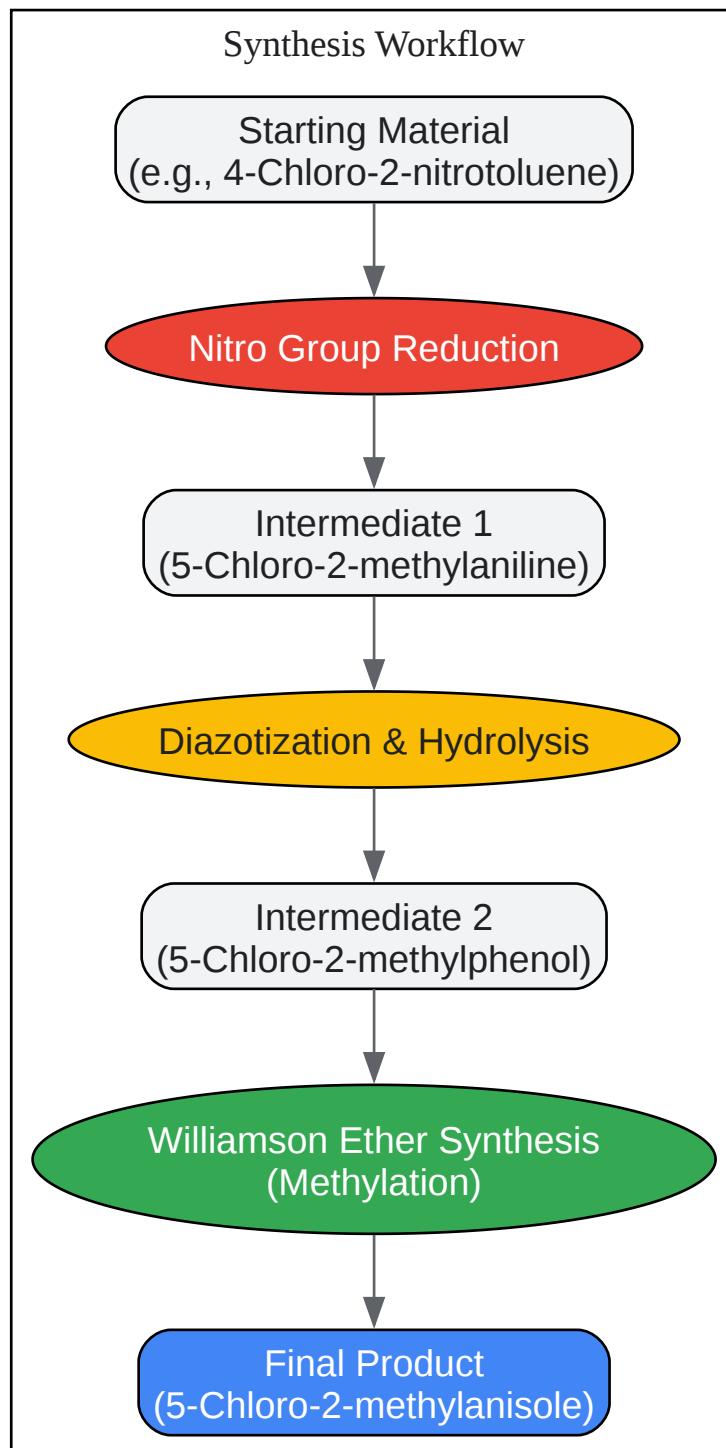
Physical and Chemical Data

The key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	40794-04-5	[4]
Molecular Formula	C ₈ H ₉ ClO	[5]
Molecular Weight	156.61 g/mol	[5]
Appearance	Clear colorless to pale yellow liquid	[1] [3]
Boiling Point	approx. 170-172 °C; 204 °C at 760 mmHg	[1] [3]
Density	1.105 g/cm ³	[3]
Flash Point	83.3 °C	[3]
Solubility	Poorly soluble in water; soluble in ether, methanol	[1]
InChIKey	RFZOGPABZLMDQW-UHFFFAOYSA-N	[6]

Spectroscopic Profile

The structural identity of **5-Chloro-2-methylanisole** is unequivocally confirmed by its spectroscopic data. The following table summarizes the expected characteristic signals.


Technique	Data Highlights
¹ H NMR	Signals expected for aromatic protons (typically in the δ 6.7-7.2 ppm range), a singlet for the methoxy group protons (δ ~3.8 ppm), and a singlet for the methyl group protons (δ ~2.2 ppm). The coupling patterns of the aromatic protons are key to confirming the 1,2,4-substitution pattern.
¹³ C NMR	Resonances for eight distinct carbon atoms: three substituted aromatic carbons (C-Cl, C-OCH ₃ , C-CH ₃), three unsubstituted aromatic carbons (C-H), one methoxy carbon, and one methyl carbon.
IR Spectroscopy	Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage), and a C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M ⁺ peak, confirming the presence of a single chlorine atom.

Note: Specific spectral data can be found at sources like ChemicalBook.[\[7\]](#)

Synthesis and Manufacturing

The synthesis of **5-Chloro-2-methylanisole** is not commonly detailed as a final product but as an intermediate. A logical and industrially relevant pathway involves the methylation of the corresponding phenol, 5-chloro-2-methylphenol (CAS 5306-98-9). This precursor phenol can, in turn, be synthesized from more readily available starting materials such as 5-chloro-2-methylaniline via a diazotization-hydrolysis sequence (a Sandmeyer-type reaction).[\[8\]](#)

The overall manufacturing logic emphasizes a convergent approach where a functionalized aniline or phenol is the key intermediate.

[Click to download full resolution via product page](#)

Caption: High-level synthesis workflow for **5-Chloro-2-methylanisole**.

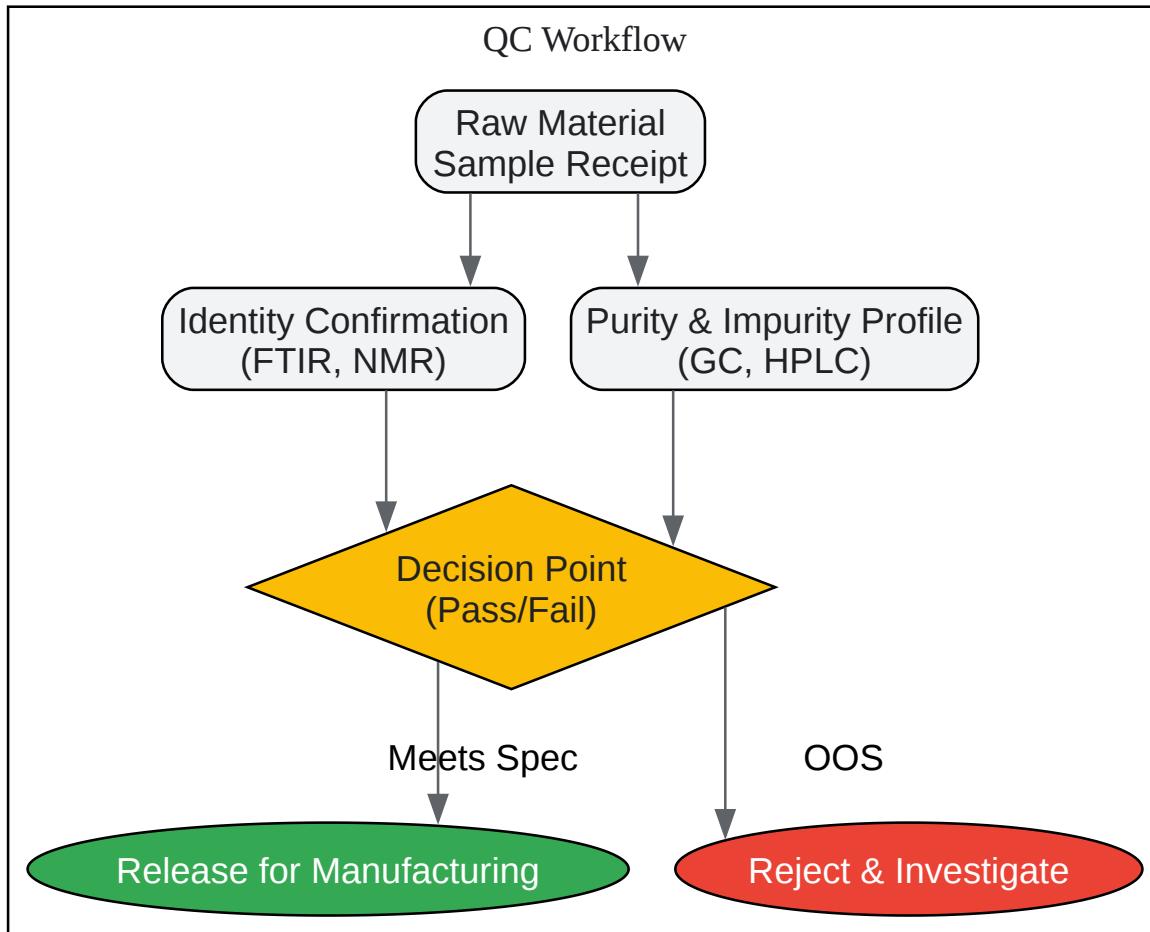
Experimental Protocol: Methylation of 5-Chloro-2-methylphenol

This protocol describes a standard Williamson ether synthesis, a robust and widely used method for preparing ethers. The causality for this choice rests on its high efficiency and the relatively low cost of the reagents.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5-chloro-2-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or THF.
- **Base Addition:** Add a moderate base, such as anhydrous potassium carbonate (K_2CO_3 , 1.5 eq.), to the solution. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion.
- **Methylation:** Stir the suspension vigorously and add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed.
- **Reaction & Monitoring:** After the addition is complete, heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting phenol.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** Dissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- **Final Product:** The resulting crude oil can be purified by vacuum distillation to yield pure **5-Chloro-2-methylanisole**.

Chemical Reactivity and Applications in Drug Development

The reactivity of **5-Chloro-2-methylanisole** is governed by the electronic effects of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating, while the chloro (-Cl) group is ortho-, para-directing but deactivating. The interplay of these effects opens up specific positions on the aromatic ring to electrophilic substitution and provides a handle for metal-catalyzed cross-coupling reactions.


This compound serves as a key building block for more complex scaffolds. For instance, it is a precursor in the synthesis of certain phenanthrene derivatives and can be functionalized to introduce additional groups necessary for biological activity in pharmaceutical and agrochemical targets.[6][9]

Caption: Reactivity of **5-Chloro-2-methylanisole** in electrophilic substitution.

While direct links to specific blockbuster drugs are proprietary, intermediates with this substitution pattern are valuable in constructing the core structures of molecules investigated in various therapeutic areas. Its utility lies in providing a rigid, pre-functionalized scaffold that can be elaborated into a final drug candidate, saving synthetic steps and improving overall yield.[6]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of **5-Chloro-2-methylanisole** is paramount, especially when it is used in GMP environments for API synthesis. A combination of chromatographic and spectroscopic techniques forms the basis of a robust quality control system.

[Click to download full resolution via product page](#)

Caption: A typical analytical quality control workflow.

Protocol: Purity Determination by Gas Chromatography (GC)

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Sample Preparation: Prepare a ~1 mg/mL solution of **5-Chloro-2-methylanisole** in a suitable solvent like dichloromethane or ethyl acetate.

- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
 - Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
 - Injection Volume: 1 µL (split mode, e.g., 50:1)
- Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Safety and Handling

As a halogenated aromatic compound, **5-Chloro-2-methylanisole** requires careful handling in a laboratory or manufacturing setting. While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous.^[1] Adherence to standard safety protocols is essential.

Safety Aspect	Guideline and Rationale
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Causality: Prevents skin and eye contact, which can cause irritation. [1]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood. Causality: Avoids inhalation of vapors.
Storage	Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight. [1] Causality: Prevents degradation and pressure buildup.
Spill & Disposal	In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations. [1]
Hazard Statements (Anticipated)	May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

References

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of **5-Chloro-2-methylanisole** in Pharmaceutical Development. [\[Link\]](#)
- MySkinRecipes. 4-Chloro-2-methoxy-1-methylbenzene. [\[Link\]](#)
- PubChem. **5-Chloro-2-methylanisole** | C8H9ClO | CID 292858. [\[Link\]](#)
- PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. [\[Link\]](#)
- MDPI.
- ChemBK. 4-Chloro-1-methyl-benzene. [\[Link\]](#)
- Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
- PubChem. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748. [\[Link\]](#)
- Organic Syntheses. Ketone, cyclopropyl methyl. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. 4-Chloro-2-methoxy-1-methylbenzene [myskinrecipes.com]
- 3. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]
- 4. 40794-04-5 Cas No. | 4-Chloro-2-methoxy-1-methylbenzene | Matrix Scientific [matrixscientific.com]
- 5. chemscene.com [chemscene.com]
- 6. nbino.com [nbino.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-クロロ-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Aromatic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362451#5-chloro-2-methylanisole-cas-number-40794-04-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com